2-(tert-Butyl)-6-fluoropyridine
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Overview
Description
2-(tert-Butyl)-6-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It features a pyridine ring substituted with a tert-butyl group at the 2-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluoropyridine typically involves the introduction of the tert-butyl group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction. For instance, starting with 2-chloro-6-fluoropyridine, the tert-butyl group can be introduced using tert-butyl lithium (t-BuLi) as a reagent under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridines, respectively .
Scientific Research Applications
2-(tert-Butyl)-6-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The tert-butyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-4-fluoropyridine
- 2-(tert-Butyl)-5-fluoropyridine
- 2-(tert-Butyl)-3-fluoropyridine
Uniqueness
2-(tert-Butyl)-6-fluoropyridine is unique due to the specific positioning of the tert-butyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other isomers. The 6-position fluorine atom can lead to different electronic effects and steric interactions, making this compound distinct in its behavior and applications .
Biological Activity
2-(tert-Butyl)-6-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
This compound features a fluorine atom at the 6-position of the pyridine ring and a tert-butyl group at the 2-position. These modifications can influence its lipophilicity and biological interactions.
Biological Activity
1. Antiparasitic Activity
Research indicates that derivatives of pyridine, including this compound, exhibit notable antiparasitic activity. For instance, a study on related compounds showed that a pyridyl compound achieved an EC50 of 80 nM against Plasmodium falciparum, a malaria-causing parasite. The enhanced potency was attributed to structural modifications that improved enzyme affinity and bioavailability .
2. Structure-Activity Relationships (SAR)
The introduction of fluorine and bulky groups like tert-butyl can significantly affect the biological activity of pyridine derivatives. Studies have demonstrated that fluorinated compounds often exhibit improved metabolic stability and increased lipophilicity, which can enhance their pharmacological profiles .
Table 1: In Vitro Potency and ADME Data for Pyridine Derivatives
Compound | EC50 (nM) | HLM (% rem) | m log D | PAMPA P app (nms⁻¹) |
---|---|---|---|---|
This compound | TBD | TBD | TBD | TBD |
2-Pyridyl Compound | 80 | 99 | 1.1 | 0 |
Phenyl Counterpart | 180 | 89 | 1.6 | 2 |
Note: TBD indicates data not provided in the source material.
Case Studies
Case Study: Antiparasitic Efficacy
In a series of experiments assessing various pyridine derivatives, researchers found that modifications significantly impacted their efficacy against malaria. Compounds with a 2-pyridyl group exhibited enhanced activity compared to their phenyl counterparts, demonstrating the importance of structural optimization in drug design .
Case Study: Pharmacokinetics
In vivo studies using mouse models indicated that certain derivatives of pyridine showed promising results in reducing parasitemia when administered orally. For instance, one compound demonstrated a reduction in parasitemia by up to 51%, highlighting the potential for these compounds in therapeutic applications .
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-tert-butyl-6-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3 |
InChI Key |
UFMSOKIYBHXFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)F |
Origin of Product |
United States |
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